N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 921124-40-5
VCID: VC4132546
InChI: InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
SMILES: CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2
Molecular Formula: C10H13N5O2S
Molecular Weight: 267.31

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

CAS No.: 921124-40-5

Cat. No.: VC4132546

Molecular Formula: C10H13N5O2S

Molecular Weight: 267.31

* For research use only. Not for human or veterinary use.

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide - 921124-40-5

Specification

CAS No. 921124-40-5
Molecular Formula C10H13N5O2S
Molecular Weight 267.31
IUPAC Name N-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamide
Standard InChI InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Standard InChI Key ZZDIECRMTLJKLB-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2
Canonical SMILES CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₃N₅O₂S, with a molecular weight of 267.31 g/mol. Key structural elements include:

  • A 1-phenyl-1H-tetrazole moiety, known for hydrogen-bonding capabilities.

  • An ethanesulfonamide group (-SO₂NH₂) that enhances solubility and target interaction potential .

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC NameN-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamidePubChem
SMILESCCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2PubChem
Melting PointNot reported-
SolubilityLikely polar aprotic solventsInferred

The tetrazole ring’s aromaticity and the sulfonamide’s electron-withdrawing properties create a dipole moment favorable for crystallinity, as seen in analogous structures .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via a Ugi-azide multicomponent reaction (MCR), which combines:

  • Propargylamine

  • Benzaldehyde derivatives

  • Trimethylsilyl azide (TMSN₃)

  • Ethanesulfonamide precursors

A representative protocol involves:

  • Iminium ion formation via condensation of propargylamine and benzaldehyde.

  • Cycloaddition with TMSN₃ to form the tetrazole core .

  • Sulfonamide coupling using ethanesulfonyl chloride under basic conditions.

Table 2: Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)Reference
Methanol2558
t-BuOH:H₂O2515
Glycerol2511

Methanol optimizes yield (58%) due to its polarity and ability to stabilize intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct data for this compound are unavailable, analogous 5-substituted tetrazoles show:

  • ¹H NMR: Aromatic protons at δ 7.04–8.06 ppm (phenyl), methylene (-CH₂-) at δ 4.16–4.23 ppm .

  • ¹³C NMR: Tetrazole carbons at δ 120–155 ppm, sulfonamide sulfur-linked carbon at δ 50–55 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch: 3430 cm⁻¹ (sulfonamide) .

  • S=O symmetric/asymmetric stretches: 1160 cm⁻¹ and 1350 cm⁻¹ .

  • Tetrazole ring vibrations: 1450–1600 cm⁻¹ .

Biological Activity and Mechanisms

Though direct studies are sparse, structural analogs exhibit:

  • Antimicrobial effects: Tetrazole-sulfonamide hybrids inhibit bacterial dihydropteroate synthase (DHPS).

  • Anti-inflammatory action: Via COX-2 inhibition, with IC₅₀ values <10 μM in some derivatives .

Proposed Mechanism:

  • Tetrazole-metal coordination: Binds Zn²⁺ in metalloenzymes.

  • Hydrogen bonding: Sulfonamide NH interacts with catalytic residues .

Industrial and Pharmaceutical Applications

Drug Development

  • Scaffold for kinase inhibitors: The tetrazole mimics adenine in ATP-binding pockets .

  • Prodrug potential: pH-dependent solubility enables targeted release.

Materials Science

  • Coordination polymers: Tetrazole-metal networks for gas storage .

  • High-energy materials: Nitrogen-rich structure contributes to explosive potential .

Future Research Directions

  • Pharmacokinetic profiling: Assess bioavailability and metabolism.

  • Targeted synthesis: Explore fluorinated or chiral variants .

  • Crystallographic studies: Resolve 3D structure for rational design .

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